Inosinic Acid

Description

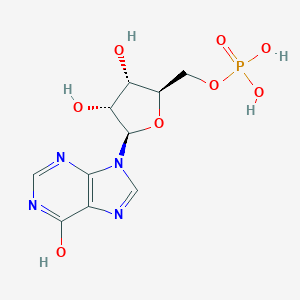

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSZFWQUAKGDAV-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O8P | |

| Record name | INOSINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30918-54-8 | |

| Record name | Polyinosinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30918-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80948097 | |

| Record name | 5'-Inosinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or powder, Solid | |

| Record name | INOSINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Inosinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, slightly soluble in ethanol | |

| Record name | INOSINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

131-99-7 | |

| Record name | Inosinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inosinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Inosinic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Inosinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAO7US05G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Inosinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Inosinic Acid

De Novo Purine (B94841) Nucleotide Biosynthesis Pathway

The de novo synthesis of purine nucleotides is a highly conserved and fundamental metabolic pathway found in nearly all living organisms. psu.eduzoologytalks.com It involves the stepwise construction of the purine ring structure directly onto an activated ribose sugar, culminating in the formation of inosinic acid. zoologytalks.comuomustansiriyah.edu.iq

The nine atoms that constitute the purine ring of this compound are sourced from a variety of simple molecules. columbia.edubiologydiscussion.com Isotopic labeling studies have meticulously mapped the origin of each atom:

N1 is derived from the amino group of aspartic acid . columbia.edubiologydiscussion.com

C2 and C8 are contributed by formate via the coenzyme N¹⁰-formyltetrahydrofolate. columbia.eduquizlet.com

N3 and N9 originate from the amide group of glutamine . columbia.edubiologydiscussion.com

C4 , C5 , and N7 are supplied by the amino acid glycine (B1666218) . uomustansiriyah.edu.iqcolumbia.edu

C6 is incorporated from bicarbonate (CO₂) . columbia.edubiologydiscussion.com

Salvage Pathways for this compound Synthesis

Conversion from Hypoxanthine (B114508)

This compound can be synthesized from the purine base hypoxanthine through a salvage pathway. columbia.edutaylorandfrancis.com These salvage reactions are crucial for recovering purine bases from the degradation of nucleic acids, representing a significant metabolic efficiency for the cell. columbia.edu The direct conversion of hypoxanthine to this compound is a single-step reaction catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). taylorandfrancis.compnas.org

In this reaction, HGPRT facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-α-pyrophosphate (PRPP) to hypoxanthine. columbia.edupnas.org The products of this reaction are this compound (IMP) and pyrophosphate (PPi). The subsequent breakdown of pyrophosphate makes the reaction effectively irreversible, ensuring the efficient recovery of the purine base into the nucleotide pool. columbia.edu This salvage pathway is a vital alternative to the more energy-intensive de novo synthesis. columbia.eduprolekare.cz

Table 1: Key Enzyme in the Salvage Pathway of this compound

| Enzyme | Substrates | Product |

|---|

Integration with De Novo Pathway

The de novo synthesis pathway is the process by which purine nucleotides are built from simple precursor molecules. columbia.eduletstalkacademy.com This complex and energy-dependent pathway begins with ribose-5-phosphate (B1218738) and culminates in the formation of this compound (IMP), which is the first compound in the sequence to possess a complete purine ring structure. columbia.edubritannica.comletstalkacademy.comwikipedia.org The atoms of the purine ring are sequentially added to the ribose-5-phosphate molecule, with contributions from amino acids such as glycine, glutamine, and aspartic acid, as well as from carbon dioxide and formyl groups. columbia.eduwikipedia.org

The salvage pathway and the de novo pathway are intricately linked and regulated. Both pathways converge on the production of IMP, which then serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). atamanchemicals.comcolumbia.edu The cell maintains a balance between these two pathways based on its metabolic needs. The de novo pathway's activity is tightly regulated by feedback inhibition. atamanchemicals.comwikipedia.orgprolekare.cz High intracellular concentrations of purine nucleotides, including inosinate itself, inhibit the early, rate-limiting steps of the de novo pathway. atamanchemicals.comwikipedia.org Specifically, inosinate can inhibit the enzyme glutamine-5-phosphoribosyl-1-pyrophosphate-amidotransferase, which catalyzes the first committed step in purine synthesis. atamanchemicals.comatamanchemicals.com This regulation ensures that the cell does not overproduce purine nucleotides when they are readily available from salvage pathways or when cellular energy levels are low. atamanchemicals.com

Alternative Formation Pathways

Beyond the primary de novo and salvage routes, this compound can also be generated through other metabolic reactions, most notably the modification of existing nucleotides.

This compound can be formed from adenosine monophosphate (AMP) through a process of deamination. atamanchemicals.comwikipedia.orgatamanchemicals.com This reaction is catalyzed by the enzyme AMP deaminase, which removes an amino group from the adenine (B156593) base of AMP. nih.govresearchgate.net The irreversible hydrolytic reaction converts AMP directly into this compound (IMP) and ammonia (B1221849). researchgate.net

This conversion is a part of the purine nucleotide cycle, a pathway that plays a role in cellular energy metabolism, particularly in muscle tissue. wikipedia.org The formation of IMP from AMP allows for the regeneration of intermediates in other metabolic cycles, such as the citric acid cycle. wikipedia.org

Table 2: Enzyme for AMP Deamination

| Enzyme | Substrate | Products |

|---|

Interconversion and Downstream Metabolic Pathways of Inosinic Acid

Conversion to Adenosine (B11128) Monophosphate (AMP)

The synthesis of AMP from IMP is a two-step process that ensures the balanced production of adenine (B156593) nucleotides. columbia.eduwikipedia.org This pathway is energetically driven by the hydrolysis of guanosine (B1672433) triphosphate (GTP). columbia.edulibretexts.org

Adenylosuccinate Formation from Inosinic Acid

The initial committed step in the conversion of IMP to AMP is the formation of adenylosuccinate. columbia.edunih.govwikipedia.org In this reaction, the 6-oxo group of this compound is displaced by the amino group of aspartate. columbia.edu This reaction is catalyzed by the enzyme adenylosuccinate synthetase and requires energy input from GTP hydrolysis. columbia.edunih.gov The product of this reaction is adenylosuccinate, an intermediate that carries the carbon skeleton of aspartate. columbia.eduwikipedia.org

Enzymology of AMP Synthesis

Two key enzymes are involved in the synthesis of AMP from IMP:

Adenylosuccinate Synthetase (AdSS) : This enzyme catalyzes the first reaction, the GTP-dependent condensation of IMP and aspartate to form adenylosuccinate. columbia.eduproteopedia.orgdrugbank.com The activity of AdSS is a critical regulatory point; it is subject to feedback inhibition by AMP, the final product of this branch of the pathway. columbia.edulibretexts.orgvaia.com

Adenylosuccinate Lyase (ASL) : This enzyme, also known as adenylosuccinase, catalyzes the second step. columbia.eduwikipedia.org It cleaves fumarate (B1241708) from adenylosuccinate, leaving AMP as the final product. wikipedia.orgnih.gov This reaction is a non-hydrolytic elimination. columbia.edu Notably, adenylosuccinate lyase is an enzyme that participates in two non-sequential steps of de novo purine (B94841) synthesis. wikipedia.orgnih.govebi.ac.uk

Conversion to Guanosine Monophosphate (GMP)

The pathway for converting this compound to guanosine monophosphate is also a two-step process, diverging from IMP at a common branch point with AMP synthesis. wikipedia.orgdroracle.ai This pathway requires energy from the hydrolysis of adenosine triphosphate (ATP). wikipedia.org

Oxidation to Xanthosine (B1684192) Monophosphate (XMP)

The first step in the synthesis of GMP from IMP is the oxidation of IMP at the C-2 position of the purine ring. columbia.edu This reaction is catalyzed by IMP dehydrogenase (IMPDH) and utilizes NAD+ as the oxidant, producing xanthosine monophosphate (XMP), NADH, and H+. columbia.edu This is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. drugbank.com

Enzymology of XMP and GMP Synthesis

The synthesis of GMP from XMP is completed by the action of a second enzyme:

IMP Dehydrogenase (IMPDH) : This enzyme catalyzes the NAD+-dependent oxidation of IMP to XMP. columbia.edudrugbank.comwikipedia.org Its activity is competitively inhibited by the final product, GMP, which helps to regulate the flow of metabolites toward guanine nucleotide synthesis. columbia.edu

GMP Synthetase : This enzyme catalyzes the final step, the amination of XMP to form GMP. columbia.eduwikipedia.org The reaction uses the amide nitrogen from glutamine and is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi). columbia.eduwikipedia.orgproteopedia.orgatlasgeneticsoncology.org

The Purine Nucleotide Cycle

The purine nucleotide cycle is a metabolic pathway that involves the interconversion of AMP and IMP. atamanchemicals.comwikipedia.orgwikipedia.org This cycle plays a significant role in cellular energy metabolism, particularly in skeletal muscle. columbia.edu It consists of three enzyme-catalyzed reactions. wikipedia.orgvaia.com

The cycle begins with the deamination of AMP to IMP, a reaction catalyzed by AMP deaminase, which releases ammonia (B1221849). atamanchemicals.comwikipedia.orgknowde.com IMP is then converted back to AMP through the two-step process described in the AMP synthesis pathway, involving adenylosuccinate synthetase and adenylosuccinate lyase. nih.gov This regeneration of AMP from IMP consumes aspartate and produces fumarate. wikipedia.orgnih.gov

The net effect of the purine nucleotide cycle is the conversion of aspartate to fumarate and ammonia. columbia.edu The fumarate produced can replenish the intermediates of the citric acid cycle, linking purine metabolism with cellular respiration. columbia.edunih.gov This cycle helps to regulate the levels of adenine nucleotides and can be used to generate ammonia from amino acids. wikipedia.orgvaia.com

Interconversion Dynamics between AMP and this compound

This compound, or inosine (B1671953) monophosphate (IMP), is a central intermediate in purine nucleotide metabolism. nih.govcymitquimica.com It serves as the branch-point precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). columbia.edufiveable.me The interconversion between IMP and AMP is a dynamic and cyclical process known as the purine nucleotide cycle. atamanchemicals.comwikipedia.orgwikipedia.org This cycle consists of three enzymatic reactions that regulate the levels of adenine nucleotides. wikipedia.org

The conversion of AMP to IMP is a direct, one-step reaction. It is catalyzed by the enzyme AMP deaminase, which removes an amino group from AMP, releasing ammonia and forming IMP. atamanchemicals.comwikipedia.orgwikipedia.org

The reverse conversion, from IMP back to AMP, is a two-step pathway:

Formation of Adenylosuccinate: The first step involves the enzyme adenylosuccinate synthetase, which catalyzes the condensation of IMP with the amino acid aspartate. columbia.eduvaia.comslideplayer.com This reaction is dependent on energy provided by the hydrolysis of guanosine triphosphate (GTP). columbia.eduslideplayer.comresearchgate.net

Formation of AMP: The second step is catalyzed by adenylosuccinate lyase. This enzyme cleaves the intermediate, adenylosuccinate, to release AMP and fumarate. columbia.eduvaia.comslideplayer.com

This cyclical pathway allows for the deamination of AMP to IMP and the subsequent resynthesis of AMP from IMP, playing a crucial role in cellular metabolism. wikipedia.orgwikipedia.org The requirement of GTP for AMP synthesis, while ATP is needed for GMP synthesis from IMP, represents an important mechanism for regulating the balance between adenine and guanine nucleotide pools. columbia.eduwikipedia.org

Table 1: Key Enzymes in the Interconversion of this compound and AMP

| Reaction | Enzyme | Substrate(s) | Product(s) | Energy Source |

|---|---|---|---|---|

| AMP to IMP | AMP deaminase | AMP | IMP, Ammonia (NH₃) | None |

| IMP to Adenylosuccinate | Adenylosuccinate synthetase | IMP, Aspartate | Adenylosuccinate | GTP |

| Adenylosuccinate to AMP | Adenylosuccinate lyase | Adenylosuccinate | AMP, Fumarate | None |

Role in Cellular Energy Homeostasis

The purine nucleotide cycle, involving the interconversion of IMP and AMP, is vital for maintaining cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands, such as skeletal muscle. mdpi.comnih.gov During periods of intense activity, the rate of ATP hydrolysis to ADP can exceed the capacity of the cell to rephosphorylate ADP back to ATP. nih.gov

Under these conditions of high energy demand, the enzyme myokinase (adenylate kinase) acts to rebalance (B12800153) the adenine nucleotide pool by catalyzing the reaction: 2 ADP ⇌ ATP + AMP. nih.govwikipedia.org While this reaction regenerates some ATP, it leads to an accumulation of AMP. nih.gov A significant increase in the concentration of AMP and the corresponding decrease in the ATP/ADP ratio can signal a critical drop in the cell's energy state, potentially impairing cellular functions like ion transport and muscle contraction. nih.gov

The conversion of AMP to IMP by AMP deaminase serves as a crucial mechanism to protect the cell's energetic stability. nih.govscispace.com By removing the accumulating AMP, the reaction helps to maintain a more favorable ATP/ADP ratio and preserves the free energy of ATP hydrolysis. nih.gov This deamination effectively sequesters the adenine nucleotide in the form of IMP, preventing a catastrophic decline in the cellular energy state and ensuring the myocyte's viability under strenuous conditions. mdpi.comnih.gov Following the period of high energy demand, IMP is rapidly converted back to AMP, restoring the muscle's adenine nucleotide pool to its resting levels. nih.gov

Contribution to Intermediary Metabolism

The metabolic pathway that converts IMP to AMP provides a direct link between purine nucleotide metabolism and central intermediary metabolism, specifically the Krebs cycle (also known as the citric acid cycle). This connection is established through the production of fumarate. wikipedia.org

In the second step of the conversion of IMP to AMP, the enzyme adenylosuccinate lyase cleaves adenylosuccinate, yielding AMP and fumarate. vaia.comslideplayer.com Fumarate is a key intermediate in the Krebs cycle. By entering the mitochondrial Krebs cycle, this newly generated fumarate can be converted to malate (B86768) and then to oxaloacetate, contributing to the pool of cycle intermediates. This process is anaplerotic, meaning it replenishes the intermediates of the cycle. The subsequent oxidation of these intermediates in the Krebs cycle leads to the production of NADH, which is then used by the electron transport chain to generate ATP via oxidative phosphorylation. wikipedia.org

Therefore, the purine nucleotide cycle not only functions to regulate nucleotide levels and energy charge but also serves to supplement the Krebs cycle, enhancing the cell's capacity for aerobic energy production. wikipedia.org This is particularly important in skeletal muscle during exercise, where the cycle can help provide intermediates to support the increased metabolic flux through the Krebs cycle. wikipedia.org

Catabolism and Degradation of Inosinic Acid

Hydrolysis to Inosine (B1671953)

The initial step in the degradation of inosinic acid is its conversion to inosine. hmdb.cawikipedia.org

Enzymatic Dephosphorylation

The hydrolysis of this compound to inosine is primarily an enzymatic dephosphorylation reaction. This process involves the removal of the phosphate (B84403) group from the ribose moiety of this compound. acs.orgnih.gov

A class of enzymes known as 5'-nucleotidases (EC 3.1.3.5) are responsible for this catalytic step. mdpi.comrsc.orghmdb.ca These enzymes hydrolyze the bond between the phosphate group and the ribose sugar, yielding inosine and an inorganic phosphate molecule. rsc.org Studies have shown that both specific 5'-nucleotidases and non-specific phosphatases can catalyze this reaction. nih.govtandfonline.com For example, cytosolic purine (B94841) 5'-nucleotidase facilitates the conversion of this compound to inosine. hmdb.ca

Further Degradation of Inosine

Once formed, inosine is further metabolized through a series of enzymatic reactions, ultimately leading to the production of uric acid. mdpi.com

Conversion to Hypoxanthine (B114508)

Inosine is converted to hypoxanthine through the action of the enzyme purine nucleoside phosphorylase (PNP) (EC 2.4.2.1). ebi.ac.uknih.gov This enzyme catalyzes the phosphorolytic cleavage of the N-ribosidic bond in inosine, which connects the hypoxanthine base to the ribose sugar. nih.gov The reaction yields hypoxanthine and ribose-1-phosphate (B8699412). ebi.ac.ukuniprot.org Research in cultured cardiomyocytes has demonstrated that the incorporation of inosine into nucleotides primarily occurs after its degradation to hypoxanthine. nih.gov

Oxidation to Xanthine (B1682287) and Uric Acid

Hypoxanthine is subsequently oxidized in a two-step process catalyzed by the enzyme xanthine oxidase (EC 1.17.3.2), a form of xanthine oxidoreductase. wikipedia.orgnih.gov

Hypoxanthine + H₂O + O₂ ⇌ Xanthine + H₂O₂ wikipedia.org

Xanthine + H₂O + O₂ ⇌ Uric acid + H₂O₂ wikipedia.org

Enzymatic Hydrolysis of Inosine Triphosphate to this compound

In addition to its role in the degradation pathway, this compound can also be formed from the hydrolysis of inosine triphosphate (ITP). drugfuture.comgoogle.com This reaction is catalyzed by inosine triphosphate pyrophosphatases (ITPases) (EC 3.6.1.19), which are considered "house-cleaning" enzymes. csic.esplos.org

ITPases hydrolyze ITP, as well as other non-canonical purine nucleotides like deoxyinosine triphosphate (dITP) and xanthosine (B1684192) triphosphate (XTP), into their corresponding monophosphate forms and pyrophosphate. csic.esresearchgate.netwikipedia.orgnih.gov This action prevents the incorporation of potentially harmful or altered nucleotides into DNA and RNA, thereby maintaining genomic stability. plos.orgresearchgate.net For instance, the enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase in Saccharomyces cerevisiae hydrolyzes ITP to release pyrophosphate and IMP. wikipedia.orgatamanchemicals.com

Regulation of Inosinic Acid Metabolism

General Principles of Purine (B94841) Biosynthesis Regulation

The de novo synthesis of purine nucleotides is a complex, 11-step pathway that begins with ribose-5-phosphate (B1218738) and culminates in the formation of IMP. news-medical.netslideshare.net From IMP, two separate branches lead to the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgbasicmedicalkey.com Given the energetic cost of this pathway, cells have evolved sophisticated regulatory circuits to ensure that the production of purine nucleotides is precisely matched to physiological demand for processes like nucleic acid synthesis and energy metabolism. news-medical.netontosight.ai

A primary mechanism for regulating purine biosynthesis is feedback inhibition, where the final products of the pathway inhibit the activity of enzymes at earlier stages. ontosight.aivaia.com The purine nucleotides AMP, GMP, and IMP, as well as their diphosphate (B83284) and triphosphate forms (ADP, GDP, ATP, GTP), act as negative effectors. nih.govcolumbia.eduwikipedia.org This ensures that when purine levels are high, the pathway is downregulated to prevent surplus accumulation. vaia.com

The first two enzymes of the pathway are major sites of this feedback regulation. basicmedicalkey.com Ribose-5-phosphate pyrophosphokinase is inhibited by ADP and GDP. nih.govcolumbia.edu The second enzyme, amidophosphoribosyltransferase, which catalyzes the committed step, is strongly inhibited by AMP, GMP, and IMP. nih.govwikipedia.orgatamanchemicals.com Furthermore, the enzymes at the branch point leading from IMP are also subject to feedback control; adenylosuccinate synthetase (the first step to AMP) is inhibited by AMP, and IMP dehydrogenase (the first step to GMP) is inhibited by GMP. basicmedicalkey.comcolumbia.edu

The feedback inhibition described above is mediated through allosteric control, where inhibitor molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. ontosight.aiwikipedia.org Amidophosphoribosyltransferase is a classic example of a complex allosteric enzyme. wikipedia.org It possesses two distinct allosteric feedback inhibition sites: one for adenine (B156593) nucleotides (AMP, ADP, ATP) and another for guanine (B1146940) nucleotides (GMP, GDP, GTP). columbia.edu

A key feature of this regulation is synergism, where the combined inhibitory effect of two nucleotides is greater than the sum of their individual effects. nih.gov For instance, the simultaneous binding of an adenine nucleotide and a guanine nucleotide, such as ADP and GMP, results in potent synergistic inhibition of amidophosphoribosyltransferase. wikipedia.orgnih.gov This allows for fine-tuned control, ensuring that the synthesis of IMP is responsive to the levels of both branches of the pathway. nih.gov Conversely, the enzyme is allosterically activated by its substrate, phosphoribosyl pyrophosphate (PRPP), in a "feed-forward" mechanism. columbia.eduwikipedia.org

In addition to controlling enzyme activity, cells regulate the amount of enzyme present by controlling the transcription of the genes that encode them. ontosight.ai In many bacteria, such as Bacillus subtilis and E. coli, the genes for purine biosynthesis are organized into the pur operon. microbiologyresearch.orgresearchgate.net The expression of this operon is controlled by a transcriptional repressor protein called PurR. researchgate.netuniprot.org

In the presence of high intracellular concentrations of purines (the corepressors, specifically hypoxanthine (B114508) or guanine), the PurR protein binds to specific DNA sequences, known as PurBoxes, located in the control region of the pur operon. researchgate.netuniprot.org This binding blocks transcription of the biosynthetic genes. uniprot.org Conversely, when purine levels are low, the effector molecule PRPP binds to PurR, causing a conformational change that reduces PurR's affinity for DNA. uniprot.org This leads to the dissociation of the repressor from the operon, allowing the transcription of the purine biosynthesis enzymes to proceed. uniprot.org

Allosteric Control Mechanisms

Regulation at Key Branch Points

Beyond the general regulation of the entire pathway, stringent control is exerted at critical entry and branch points to direct metabolic flux appropriately. The synthesis of the key precursor PRPP and the subsequent committed step catalyzed by amidophosphoribosyltransferase are the most crucial of these regulatory nodes. news-medical.netnih.gov

The enzyme's activity is subject to allosteric regulation. It is activated by inorganic phosphate (B84403) (Pi) and requires magnesium ions (Mg²⁺) as a cofactor. orpha.netresearchgate.net Crucially, PRPP synthetase is subject to feedback inhibition by purine ribonucleotides, particularly adenosine diphosphate (ADP) and guanosine diphosphate (GDP). basicmedicalkey.comnih.govcolumbia.edu This regulation ensures that the production of this central precursor is throttled when downstream purine nucleotide pools are sufficient. vaia.com Genetic mutations that cause PRPP synthetase superactivity lead to a loss of this allosteric control, resulting in the overproduction of PRPP and consequently, purines and uric acid. orpha.netencyclopedia.pub

The reaction catalyzed by amidophosphoribosyltransferase (also known as glutamine-PRPP amidotransferase) is the first committed and rate-limiting step in de novo purine biosynthesis. news-medical.netwikipedia.orgebi.ac.uk This enzyme catalyzes the conversion of PRPP to 5-phosphoribosylamine. wikipedia.org As the committed step, it is the most significant point of regulation for the entire pathway. wikipedia.org

The enzyme is regulated by a balance of feed-forward activation and feedback inhibition. wikipedia.orguniprot.org Its substrate, PRPP, acts as a potent feed-forward activator, signaling the availability of the precursor to initiate the pathway. columbia.eduwikipedia.org Conversely, the enzyme is allosterically inhibited by the downstream end-products of the pathway. uniprot.org As previously mentioned, it has distinct inhibitory sites for adenine nucleotides (AMP, ADP) and guanine nucleotides (GMP, GDP), with IMP also contributing to inhibition. columbia.eduwikipedia.orgfrontiersin.org This dual regulation allows the cell to independently sense the levels of both adenine and guanine nucleotides and adjust the flow through the common pathway accordingly, often through synergistic inhibition. wikipedia.orgnih.gov

Interactive Data Table: Key Regulatory Enzymes in Inosinic Acid Synthesis

| Enzyme | Activator(s) | Inhibitor(s) | Type of Regulation |

| PRPP Synthetase | Inorganic Phosphate (Pi) | ADP, GDP | Allosteric Feedback Inhibition |

| Amidophosphoribosyltransferase | PRPP | AMP, GMP, IMP, ADP, GDP | Allosteric Feedback Inhibition & Feed-Forward Activation |

| IMP Dehydrogenase | --- | GMP | Feedback Inhibition |

| Adenylosuccinate Synthetase | --- | AMP | Feedback Inhibition |

Differential Control of AMP and GMP Synthesis from this compound

This compound, or inosine (B1671953) monophosphate (IMP), stands at a crucial metabolic crossroads, serving as the common precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). wikipedia.orgcolumbia.edu The cell employs distinct and reciprocally regulated pathways to ensure the balanced production of these two essential purine nucleotides.

The conversion of IMP to AMP is a two-step process that requires energy in the form of guanosine triphosphate (GTP). wikipedia.orgcolumbia.edu Conversely, the synthesis of GMP from IMP is an oxidative pathway that necessitates the input of energy from adenosine triphosphate (ATP). wikipedia.orgatamanchemicals.com This reciprocal use of ATP for GMP synthesis and GTP for AMP synthesis provides a crucial layer of cross-regulation, helping to maintain the balance between adenine and guanine nucleotide pools.

Furthermore, each branch is subject to feedback inhibition by its own end product. AMP acts as a competitive inhibitor of adenylosuccinate synthetase, the first enzyme in the pathway from IMP to AMP. columbia.edudavuniversity.org Similarly, GMP competitively inhibits IMP dehydrogenase (IMPDH), the rate-limiting enzyme in its own synthesis from IMP. davuniversity.org This feedback control ensures that the synthesis of AMP and GMP is curtailed when their respective levels are sufficient for the cell's needs. davuniversity.org

Specific Regulatory Mechanisms

The regulation of the guanine nucleotide synthesis pathway is particularly complex, focusing on the control of its first and rate-limiting enzyme.

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Regulation

Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), which is the first committed step in the de novo synthesis of guanine nucleotides. uniprot.orgwikipedia.org As the rate-limiting enzyme, IMPDH is a central point of regulation for the entire pathway and is controlled by multiple mechanisms, including feedback inhibition, allosteric modulation, post-translational modifications, and higher-order structural assembly. elifesciences.orgbiorxiv.orgresearchgate.net

Feedback Inhibition by Guanosine Triphosphate (GTP)

The primary mechanism for controlling flux through the guanine nucleotide pathway is feedback inhibition by its ultimate end product, Guanosine Triphosphate (GTP). mdpi.com High concentrations of GTP directly inhibit the catalytic activity of IMPDH. mdpi.comresearchgate.net This negative feedback loop is a fundamental homeostatic mechanism, ensuring that the production of guanine nucleotides is attenuated when the cellular pool is replete, thus preventing wasteful overproduction. mdpi.com The inhibitory effect of GTP can be observed in both free and filamentous forms of the enzyme. mdpi.comresearchgate.net

Allosteric Modulation by Effectors

IMPDH activity is further fine-tuned by allosteric regulation, where effector molecules bind to regulatory sites on the enzyme distinct from the active site, inducing conformational changes that modulate its function. elifesciences.org The enzyme possesses regulatory Bateman domains that can bind both adenine and guanine nucleotides. biorxiv.orgpasteur.fr

| Allosteric Effector | Binding Site | Effect on IMPDH | Consequence |

| ATP (Adenosine Triphosphate) | Bateman Domains (Sites 1 & 2) | Promotes an extended, active conformation. elifesciences.orgbiorxiv.org | Increases catalytic activity; promotes filament assembly. biorxiv.orgbiologists.com |

| GTP (Guanosine Triphosphate) | Bateman Domains (Sites 2 & 3) | Promotes a compressed, inactive conformation. elifesciences.orgbiorxiv.org | Feedback inhibition of catalytic activity. mdpi.comresearchgate.net |

| GDP (Guanosine Diphosphate) | Bateman Domains (Sites 2 & 3) | Induces a compressed, inhibited state similar to GTP. mdpi.commolbiolcell.org | Inhibition of enzyme activity. elifesciences.orgnih.gov |

Post-translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) add another layer of regulatory complexity to IMPDH function, allowing for rapid and dynamic responses to specific cellular signals. biorxiv.orgrupress.org Phosphorylation is a key PTM that has been shown to modulate IMPDH activity and regulation.

For instance, in the vertebrate retina, the IMPDH1 isoform undergoes light-dependent phosphorylation at specific residues (Threonine 159 and Serine 160) within the Bateman domain. elifesciences.orgnih.gov This modification desensitizes the enzyme to allosteric inhibition by GTP, thereby boosting GTP production to meet the high demand required for phototransduction signaling. elifesciences.orgnih.gov Another phosphorylation site, S477, is preferentially phosphorylated in the dark and acts to downregulate GTP synthesis by re-sensitizing the enzyme to GTP inhibition and modulating filament assembly. biorxiv.orgrupress.org Tyrosine phosphorylation has also been identified as a regulatory mechanism, with studies showing that SRC family kinases can directly phosphorylate IMPDH2, impacting its enzymatic activity in certain cancer cells. ashpublications.org These modifications highlight how IMPDH can be finely tuned to meet the specific metabolic demands of different tissues and physiological states. biorxiv.orgelifesciences.org

| Modification | IMPDH Isoform/Context | Site | Functional Impact |

| Phosphorylation | IMPDH1 (Retina, light-adapted) | T159/S160 | Desensitizes the enzyme to GTP/GDP feedback inhibition, boosting GTP synthesis. elifesciences.orgnih.gov |

| Phosphorylation | IMPDH1 (Retina, dark-adapted) | S477 | Re-sensitizes enzyme to GTP inhibition; modulates filament assembly to downregulate GTP synthesis. biorxiv.orgrupress.org |

| Tyrosine Phosphorylation | IMPDH2 (Mantle Cell Lymphoma) | Y233 | Phosphorylation by SRC kinases increases enzyme activity. ashpublications.org |

Macrostructural Filament Formation and Its Regulatory Role

Under specific cellular conditions, particularly when GTP demand is high, IMPDH can reversibly polymerize into micron-scale filamentous structures known as cytoophidia or rods and rings. elifesciences.orgfrontiersin.orgnih.gov This self-assembly represents a higher order of regulation that modulates enzyme activity in response to metabolic needs. elifesciences.orgfrontiersin.org

A key regulatory consequence of filament formation is that it can render the enzyme less sensitive to feedback inhibition by GTP. elifesciences.orgbiorxiv.orgbiorxiv.org By assembling into a polymer, IMPDH can maintain partial activity even in the presence of inhibitory levels of GTP, thus facilitating a sustained flux through the guanine nucleotide pathway during periods of high demand, such as cellular proliferation. elifesciences.orgbiologists.com The assembly and disassembly of these filaments are dynamic processes regulated by the same allosteric effectors that control individual enzyme activity. ATP binding promotes polymerization, while high levels of GTP can lead to the disassembly of the filaments. biorxiv.orgresearchgate.net Therefore, the formation of these macrostructures is not merely storage but an active regulatory mechanism to boost nucleotide production. biorxiv.orgresearchgate.net

AMP Deaminase Regulation

The metabolic fate of adenosine monophosphate (AMP), a critical node in cellular energy homeostasis, is partly controlled by the enzyme AMP deaminase (AMPD). This enzyme catalyzes the irreversible deamination of AMP to this compound, also known as inosine monophosphate (IMP), and ammonia (B1221849). ontosight.ainih.gov This reaction is a key entry point into the purine nucleotide cycle and plays a vital role in maintaining the cellular energy charge, particularly in tissues with high and fluctuating energy demands like skeletal muscle. jpp.krakow.pl The activity of AMPD is not constant; it is meticulously regulated by a combination of allosteric effectors and cellular conditions, ensuring that the conversion of AMP to IMP is tightly coupled to the cell's metabolic state.

The primary mechanism for controlling AMPD activity is allosteric regulation. The enzyme's sensitivity to various metabolites allows it to function as a sensor of the cell's energetic and metabolic health. jpp.krakow.pl Key allosteric regulators include adenosine triphosphate (ATP), adenosine diphosphate (ADP), guanosine triphosphate (GTP), and inorganic phosphate (Pi).

ATP and ADP : ATP is a potent allosteric activator of many AMPD isozymes. bibliotekanauki.plnih.gov In the presence of ATP, the enzyme's affinity for its substrate, AMP, increases significantly. nih.gov ADP also functions as an activator. jpp.krakow.pl This activation is crucial; when energy levels are sufficient (high ATP), the cell can afford to direct the purine pool towards IMP for storage or conversion to guanine nucleotides.

GTP and Inorganic Phosphate (Pi) : Conversely, GTP and Pi are strong inhibitors of AMPD. nih.govportlandpress.comnih.gov Their inhibitory effects are often competitive with respect to AMP. nih.gov High levels of GTP can signal that the guanine nucleotide pool is replete, providing negative feedback to halt the production of its precursor, IMP. The inhibitory action of Pi is particularly significant; during intense metabolic activity where ATP is hydrolyzed, the resulting increase in Pi can help to restrain AMPD activity. jpp.krakow.pl In intact platelets, intracellular phosphate levels have been identified as the main regulator of AMP deaminase activity. nih.gov

The interplay between these effectors is complex and synergistic. For instance, ATP can enhance the binding of inhibitors like GTP and Pi, demonstrating a sophisticated level of control. nih.gov The cellular pH also influences AMPD activity, with many isozymes showing optimal activity at a slightly acidic pH (around 6.5), a condition often associated with high metabolic rates and lactate (B86563) production. jpp.krakow.plportlandpress.com

Mammals express three distinct AMPD isozymes (AMPD1, AMPD2, and AMPD3), which are encoded by separate genes and exhibit tissue-specific expression patterns. researchgate.net This tissue specificity is linked to differing regulatory properties, reflecting the unique metabolic demands of each tissue. For example, the isozyme predominant in skeletal muscle (AMPD1) is highly regulated to manage the rapid changes in adenylate concentrations during exercise. nasa.gov In contrast, the liver isozyme (AMPD2) and the erythrocyte isozyme (AMPD3) have distinct kinetic and regulatory characteristics suited to their physiological roles. researchgate.net Studies on rabbit red muscle, which contains two isozyme forms (A and B, corresponding to heart and white skeletal muscle types, respectively), show that ATP acts as an activator for form A but an inhibitor for form B at physiological pH, highlighting the nuanced regulation among different isozymes. portlandpress.comnih.gov

Table 1: Allosteric Regulators of AMP Deaminase

| Regulator | Effect on AMPD Activity | Cellular Condition Indicated | Consequence of Regulation |

| ATP | Activation bibliotekanauki.plnih.gov | High energy charge | Promotes conversion of AMP to IMP for guanine nucleotide synthesis or storage. |

| ADP | Activation jpp.krakow.pl | High energy demand, active myokinase | Helps manage adenylate pool during high ATP turnover. |

| GTP | Inhibition portlandpress.comnih.gov | Sufficient guanine nucleotide pool | Negative feedback to prevent overproduction of IMP, the precursor for GMP. |

| Pi | Inhibition jpp.krakow.plnih.gov | Low energy charge, high ATP hydrolysis | Prevents excessive loss of adenine nucleotides from the pool when energy is low. |

| Alanine | Inhibition nih.gov | (In rabbit skeletal muscle) | May link protein and nucleotide metabolism. nih.gov |

Dynamic Metabolon Formation (e.g., Purinosomes)

The synthesis of this compound from its basic precursors is a complex, ten-step enzymatic pathway known as de novo purine synthesis. nih.gov For decades, it was hypothesized that the enzymes of this pathway might physically associate to increase efficiency, a concept termed metabolic channeling. mit.eduwikipedia.org This hypothesis was validated with the discovery of the purinosome , a dynamic, transient, multi-enzyme complex that brings together all six enzymes of the de novo purine synthesis pathway. psu.edujst.go.jp

The formation and disassembly of purinosomes are highly regulated, dynamic processes responsive to the metabolic needs of the cell. psu.edu

Purine Availability : The primary trigger for purinosome formation is cellular purine depletion. psu.edutandfonline.com When cells are grown in purine-deficient media, the enzymes of the de novo pathway coalesce into discrete cytoplasmic clusters. plos.org Conversely, the addition of purines to the medium leads to the rapid disassembly of these structures. annualreviews.org This allows the cell to activate the energy-intensive de novo pathway only when the purine salvage pathway cannot meet cellular demand. annualreviews.org

Cell Cycle : Purinosome formation is also linked to the cell cycle. The highest number of purinosomes is observed during the G1 phase, when the cell is preparing for DNA replication and has the greatest demand for nucleotide synthesis. psu.eduresearchgate.net As cells progress into the S and G2/M phases, the number of purinosomes decreases. researchgate.net

Signaling Pathways : Cellular signaling pathways play a crucial role in regulating purinosome assembly. Kinases such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) can influence purinosome dynamics in response to cellular energy status. jst.go.jpfrontiersin.org Furthermore, G-protein-coupled receptor (GPCR) signaling has been shown to modulate purinosome formation, linking nucleotide synthesis to extracellular signals. tandfonline.comnih.gov

Subcellular Localization : Purinosomes are not randomly distributed within the cytoplasm. They have been observed to co-localize with mitochondria, which are the production sites for several substrates required for purine synthesis, such as glycine (B1666218) and formate. jst.go.jpjst.go.jp This proximity is thought to further enhance metabolic efficiency by positioning the synthetic machinery close to its substrate sources. jst.go.jp Movement and localization of purinosomes also appear to be dependent on the microtubule network. jst.go.jpnih.gov

Research has shown that the purinosome is composed of the six core enzymes of the de novo pathway that synthesize IMP. wikipedia.org More recent studies suggest a revised model where the functional purinosome is composed of at least ten enzymes, including not only the six de novo enzymes but also the enzymes that convert IMP to AMP and GMP (adenylosuccinate synthetase, IMP dehydrogenase, and GMP synthetase) and an enzyme involved in one-carbon metabolism (MTHFD1). nih.gov This expanded complex would carry out the channeled synthesis of both AMP and GMP directly from the pathway's initial substrates. nih.gov The channeling within this complex is highly efficient, leading to a significant increase in metabolite flux—estimated to be at least sevenfold higher in purine-depleted cells. nih.gov

Table 2: Components and Regulation of the Purinosome

| Category | Description | Examples / Key Factors |

| Core Enzymatic Components | The six enzymes responsible for the 10-step conversion of PRPP to IMP. wikipedia.org | PPAT, GART (trifunctional), PFAS, PAICS (bifunctional), ADSL, ATIC (bifunctional). wikipedia.org |

| Associated Proteins | Additional enzymes and proteins that interact with the core complex to enhance function. psu.edunih.gov | IMPDH, ADSS, GMPS (for conversion of IMP to GMP/AMP). nih.gov MTHFD1 (for folate cofactor supply). nih.gov |

| Inducers of Formation | Cellular states and signals that promote the assembly of purinosomes. | Purine depletion psu.edu, G1 phase of the cell cycle researchgate.net, activation of certain GPCRs nih.gov, inhibition of Casein Kinase II tandfonline.com. |

| Inducers of Disassembly | Cellular states and signals that cause the purinosome to break apart. | Purine supplementation (e.g., adding adenosine or guanosine). researchgate.net |

| Subcellular Location | Specific areas within the cell where purinosomes are preferentially located. | Cytoplasmic, often co-localized with mitochondria and associated with microtubules. jst.go.jpjst.go.jp |

Enzymology of Inosinic Acid Pathways

Enzymes of De Novo Inosinic Acid Biosynthesis

The de novo synthesis of this compound is a fundamental metabolic pathway that builds the purine (B94841) ring from simpler precursor molecules. This process involves a sequence of ten enzymatic steps, culminating in the formation of IMP.

Ribose-5-Phosphate (B1218738) Pyrophosphokinase

Ribose-5-phosphate pyrophosphokinase (EC 2.7.6.1), also known as phosphoribosyl pyrophosphate (PRPP) synthetase, catalyzes the initial and rate-limiting step in the de novo purine biosynthesis pathway. columbia.eduwikipedia.org This enzyme facilitates the transfer of a pyrophosphoryl group from ATP to ribose 5-phosphate, yielding 5-phosphoribosyl-α-pyrophosphate (PRPP). columbia.edudrugbank.com PRPP is a crucial intermediate not only for purine synthesis but also for pyrimidine (B1678525) nucleotide synthesis, the salvage pathways, and the synthesis of amino acids like histidine and tryptophan. wikipedia.org

| Enzyme Details: Ribose-5-Phosphate Pyrophosphokinase | |

| Enzyme Commission No. | 2.7.6.1 |

| Reaction | Ribose 5-phosphate + ATP → 5-Phosphoribosyl-α-pyrophosphate (PRPP) + AMP |

| Substrates | Ribose 5-phosphate, ATP |

| Product | 5-Phosphoribosyl-α-pyrophosphate (PRPP) |

| Cofactor | Magnesium (Mg²⁺) |

| Regulation | Feedback inhibition by ADP and GDP columbia.edu |

Amidophosphoribosyltransferase

Amidophosphoribosyltransferase (EC 2.4.2.14), or glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the first committed step in the de novo synthesis of purines. wikipedia.org This enzyme directs the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosyl-1-amine (PRA), utilizing the amine group from a glutamine side-chain. wikipedia.org

Structurally, amidophosphoribosyltransferase is composed of two domains: a glutaminase (B10826351) domain and a phosphoribosyltransferase domain. wikipedia.org The reaction mechanism involves two distinct parts. Initially, the glutaminase domain hydrolyzes glutamine to release ammonia (B1221849). This ammonia is then channeled through a 20 Å-long intramolecular tunnel to the phosphoribosyltransferase domain, where it reacts with PRPP to form PRA. wikipedia.orgebi.ac.uk This intricate mechanism ensures that the highly reactive ammonia is efficiently used. The enzyme is subject to feedback inhibition by purine nucleotides, which helps to control the flux through the pathway. nih.gov

| Enzyme Details: Amidophosphoribosyltransferase | |

| Enzyme Commission No. | 2.4.2.14 |

| Reaction | PRPP + Glutamine → 5-Phosphoribosyl-1-amine (PRA) + Glutamate + PPi |

| Domains | Glutaminase domain, Phosphoribosyltransferase domain wikipedia.org |

| Mechanism | Hydrolysis of glutamine and subsequent transfer of ammonia to PRPP wikipedia.org |

| Regulation | Feedback inhibition by purine nucleotides nih.govacs.org |

Glycinamide (B1583983) Ribonucleotide Synthetase

Glycinamide ribonucleotide synthetase (GAR-syn), or PurD (EC 6.3.4.13), carries out the second step in the de novo purine biosynthetic pathway. nih.govacs.org It catalyzes the ATP-dependent condensation of phosphoribosylamine (B1198786) (PRA) with glycine (B1666218) to form glycinamide ribonucleotide (GAR). nih.govrcsb.org This reaction incorporates the first three atoms of the purine ring structure. igem.org

The crystal structure of GAR-syn from Escherichia coli reveals a multi-domain protein. acs.orgrcsb.org It consists of four domains labeled N, A, B, and C. The active site is located in a cleft between the large core structure formed by the N, A, and C domains and the smaller, more mobile B domain. acs.orgrcsb.org The binding of ATP is primarily facilitated by residues within the A and B domains. rcsb.org

| Enzyme Details: Glycinamide Ribonucleotide Synthetase | |

| Enzyme Commission No. | 6.3.4.13 uniprot.org |

| Reaction | Phosphoribosylamine + Glycine + ATP → Glycinamide ribonucleotide (GAR) + ADP + Pi nih.gov |

| Substrates | Phosphoribosylamine, Glycine, ATP |

| Product | Glycinamide ribonucleotide (GAR) |

| Structure | Four-domain structure (N, A, B, and C) acs.orgrcsb.org |

Bifunctional Purine Biosynthesis Proteins

In the latter stages of de novo purine synthesis, a bifunctional enzyme known as PurH plays a critical role. ontosight.ainih.gov This enzyme, also referred to as phosphoribosylaminoimidazolecarboxamide formyltransferase/IMP cyclohydrolase, catalyzes the final two steps of the pathway. ontosight.aiontosight.ai

The first activity, phosphoribosylaminoimidazolecarboxamide formyltransferase (EC 2.1.2.3), involves the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to generate 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide (FAICAR). ontosight.aiebi.ac.ukuniprot.org This reaction requires a formyl group donor, typically 10-formyltetrahydrofolate. ontosight.aiuniprot.org The second activity, IMP cyclohydrolase (EC 3.5.4.10), then catalyzes the cyclization of FAICAR to produce the final product, inosine (B1671953) monophosphate (IMP). ontosight.aiebi.ac.uk The bifunctional nature of PurH provides a more efficient pathway by channeling the intermediate substrate directly from one active site to the next. ontosight.ai

| Enzyme Details: Bifunctional Purine Biosynthesis Protein (PurH) | |

| Activities | Phosphoribosylaminoimidazolecarboxamide formyltransferase (EC 2.1.2.3) ebi.ac.uk IMP cyclohydrolase (EC 3.5.4.10) ebi.ac.uk |

| Step 1 Reaction | AICAR + 10-formyltetrahydrofolate → FAICAR + Tetrahydrofolate ontosight.ai |

| Step 2 Reaction | FAICAR → Inosine monophosphate (IMP) + H₂O uniprot.org |

| Function | Catalyzes the last two steps of de novo IMP biosynthesis nih.govontosight.ai |

Enzymes of this compound Interconversion

Once synthesized, this compound serves as a branch-point intermediate for the production of other essential purine nucleotides, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

Inosine-5′-Monophosphate Dehydrogenase (IMPDH)

Inosine-5′-monophosphate dehydrogenase (IMPDH) (EC 1.1.1.205) is a crucial enzyme that catalyzes the first committed and rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides from IMP. wikipedia.org It facilitates the NAD⁺-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgpasteur.fr XMP is subsequently converted to GMP.

The mechanism of IMPDH involves two main steps: a rapid redox reaction where a hydride is transferred to NAD⁺, forming NADH and an enzyme-bound XMP intermediate, followed by a hydrolysis step that releases XMP from the enzyme. wikipedia.org A conserved cysteine residue in the active site is critical for this catalytic activity. wikipedia.org IMPDH typically exists as a tetramer, although octameric forms have also been identified. wikipedia.orgpasteur.fr The enzyme is composed of a catalytic domain and a smaller Bateman domain, which contains two cystathionine-β-synthase (CBS) modules and is involved in allosteric regulation. wikipedia.orgpasteur.fr The activity of IMPDH is upregulated in rapidly proliferating cells, making it a target for various therapeutic agents. wikipedia.orgresearchgate.netasm.org

| Enzyme Details: Inosine-5′-Monophosphate Dehydrogenase (IMPDH) | |

| Enzyme Commission No. | 1.1.1.205 wikipedia.org |

| Reaction | Inosine 5'-phosphate + NAD⁺ + H₂O → Xanthosine 5'-phosphate + NADH + H⁺ wikipedia.org |

| Function | Rate-limiting step in the de novo biosynthesis of guanine nucleotides wikipedia.orgasm.org |

| Structure | Typically a tetramer with a catalytic domain and a Bateman domain wikipedia.orgpasteur.fr |

| Regulation | Upregulated in proliferating cells wikipedia.org |

Isoforms (IMPDH1, IMPDH2) and Tissue Distribution

Adenylosuccinate Synthetase

Adenylosuccinate synthetase is the enzyme that directs IMP towards the synthesis of AMP. It catalyzes the first of two steps in this conversion, a GTP-dependent reaction where IMP and aspartic acid are converted to adenylosuccinate. scispace.comwikipedia.org

The enzyme operates as a homodimer, with each monomer containing a central beta-sheet composed of ten strands. wikipedia.org The catalytic mechanism is a two-step process. First, the enzyme facilitates the transfer of a phosphoryl group from GTP to the 6-oxygen of IMP, forming a 6-phosphoryl-IMP intermediate. researchgate.net Subsequently, the amino group of aspartate displaces the phosphoryl group to form adenylosuccinate. researchgate.netatamanchemicals.com

In vertebrates, two isozymes of adenylosuccinate synthetase exist, encoded by different genes: wikipedia.orgresearchgate.net

A "non-muscle" or acidic isozyme (ADSS2) is found at low levels in most tissues and is believed to be involved in the de novo biosynthesis of AMP. wikipedia.orgdrugbank.com

A "muscle" or basic isozyme (ADSS1) is highly abundant in skeletal and cardiac muscle and is thought to function primarily in the purine nucleotide cycle, which is important for energy metabolism in muscle tissue. atamanchemicals.comuniprot.org

The tissue distribution of these isozymes reflects their distinct metabolic roles. The non-muscle isozyme is expressed in most tissues, though it is nearly undetectable in striated muscle. wikipedia.org Conversely, the muscle isozyme shows its highest levels of expression in skeletal muscle, tongue, esophagus, and heart. atamanchemicals.com

| Feature | Non-Muscle Isozyme (ADSS2) | Muscle Isozyme (ADSS1) |

|---|---|---|

| Primary Function | De novo AMP biosynthesis wikipedia.org | Purine nucleotide cycle in muscle atamanchemicals.com |

| Tissue Distribution | Low levels in most tissues, virtually absent in striated muscle wikipedia.org | High levels in skeletal muscle, heart, tongue, esophagus atamanchemicals.com |

Adenylosuccinate Lyase

Adenylosuccinate lyase (ADSL) is a unique enzyme in purine metabolism as it catalyzes two separate, non-sequential steps in the de novo synthesis of AMP. wikipedia.orguniprot.org It is a homotetramer, with each monomer comprising three domains. researchgate.net

The enzyme catalyzes the following reactions, both of which involve the β-elimination of fumarate (B1241708): uniprot.org

The conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR). wikipedia.org

The conversion of adenylosuccinate to AMP. wikipedia.org

The catalytic mechanism is an E1cb elimination reaction. wikipedia.org This involves the abstraction of a proton, leading to the formation of a carbanion intermediate, followed by the cleavage of the C-N bond to release fumarate. researchgate.net Recent studies suggest that a serine residue acts as the catalytic base, while a histidine residue functions as the catalytic acid. wikipedia.org

In humans, the ADSL gene can produce at least two isoforms through alternative splicing, with one isoform being significantly more abundant than the other. oup.com Both isoforms are expressed in all tissues studied, though the unspliced, more abundant form is the one demonstrated to be catalytically active. oup.com

GMP Synthetase

GMP synthetase catalyzes the final step in the conversion of IMP to GMP. wikipedia.org It facilitates the amination of XMP, which is produced from IMP by IMPDH, to form GMP. wikipedia.org The human enzyme is a homodimer. frontiersin.org

The enzyme possesses two distinct functional domains: wikipedia.orgfrontiersin.org

A glutamine amidotransferase (GATase) domain : This N-terminal domain hydrolyzes glutamine to produce ammonia. wikipedia.orgfrontiersin.org It contains a conserved Cys-His-Glu catalytic triad. researchgate.net

An ATP pyrophosphatase (ATPPase) domain : This C-terminal domain utilizes the ammonia generated by the GATase domain to convert XMP to GMP, a reaction that also requires the hydrolysis of ATP to AMP and pyrophosphate. wikipedia.orgfrontiersin.org

A key feature of its mechanism is the "channeling" of the ammonia intermediate from the GATase domain to the ATPPase domain, which prevents the release of the toxic ammonia into the cell. biorxiv.org While two variant forms of human GMP synthetase have been mentioned, detailed information on distinct isoforms and their specific tissue distribution is less defined compared to other enzymes in this pathway. atlasgeneticsoncology.org However, its expression is known to be higher in proliferating and transformed cells. atlasgeneticsoncology.org In rats, it is expressed in the testis, brain, thymus, and ovary. uniprot.org

Enzymes of this compound Catabolism

The breakdown of this compound is a critical process for maintaining nucleotide homeostasis. The primary catabolic fate of IMP is its dephosphorylation to the nucleoside inosine. This reaction is mainly carried out by cytosolic 5'-nucleotidases.

Cytosolic 5'-nucleotidase II (cN-II) is a key enzyme in this process. It preferentially hydrolyzes 6-hydroxypurine nucleotides, such as IMP and GMP, over other nucleotides like AMP. researchgate.netresearchgate.net This enzyme is widely expressed in various tissues and its activity is particularly high in the liver of some animals. researchgate.netplos.org cN-II is allosterically regulated, being activated by ATP and inhibited by inorganic phosphate (B84403). researchgate.net It is believed to play a significant role in regulating the intracellular concentration of IMP. plos.org

Another enzyme, IMP-specific 5'-nucleotidase (Isn1) , has been identified, particularly in yeast, and shows absolute specificity for IMP as its substrate. plos.orgnih.gov Homologs of this enzyme exist in other species, and like cN-II, it belongs to the haloacid dehalogenase (HAD) superfamily of enzymes. plos.orgnih.gov Isn1 is allosterically activated by ATP. nih.gov

AMP Deaminase

Adenosine monophosphate (AMP) deaminase is a crucial enzyme that catalyzes the irreversible deamination of AMP to form this compound (IMP) and ammonia. nih.govontosight.aiwikipedia.org This reaction is a key regulatory point in the purine nucleotide cycle, which plays a significant role in cellular energy metabolism, particularly in skeletal muscle. nih.govwikipedia.orguniprot.org

Function and Reaction:

The primary function of AMP deaminase is to regulate the cellular concentrations of adenine (B156593) nucleotides. ontosight.ai By converting AMP to IMP, the enzyme helps to maintain a high ATP/ADP ratio, which is essential for cellular energy homeostasis. ontosight.ai The reaction catalyzed by AMP deaminase is as follows:

AMP + H₂O → IMP + NH₄⁺ ontosight.ai

This conversion of AMP to IMP is also a significant step in the purine nucleotide cycle, which is linked to the catabolism of amino acids and their entry into carbohydrate metabolism. nih.gov

Isoforms and Tissue Distribution:

In humans, three isoforms of AMP deaminase have been identified, encoded by the genes AMPD1, AMPD2, and AMPD3. wikipedia.org AMPD1 is the predominant isoform in skeletal muscle, while AMPD2 is found in the liver and AMPD3 in erythrocytes. wikipedia.org This tissue-specific expression reflects the different metabolic demands of these tissues.

Regulation:

The activity of AMP deaminase is subject to complex regulation by various effectors. It is allosterically activated by ATP and ADP, and inhibited by inorganic phosphate (Pi) and GTP. nih.gov This regulation ensures that the deamination of AMP is tightly coupled to the energy state of the cell.

Clinical Significance:

Deficiency of the muscle-specific isoform of AMP deaminase (myoadenylate deaminase deficiency) is a common metabolic myopathy characterized by exercise-induced muscle pain and cramping. ontosight.aiwikipedia.org

Purine Nucleoside Phosphorylase

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the catabolism of purine nucleosides. wikipedia.orgnih.gov It catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. novocib.comrcsb.org

Function and Reaction:

PNP plays a central role in the breakdown of purine nucleosides, allowing the cell to salvage and reuse purine bases for nucleotide synthesis. nih.govnovocib.com The enzyme catalyzes the following general reaction:

Purine nucleoside + Phosphate ⇌ Purine base + α-D-ribose-1-phosphate wikipedia.org

Specifically, PNP metabolizes inosine to hypoxanthine (B114508) and guanosine to guanine. wikipedia.org Adenosine is not a direct substrate for PNP; it is first converted to inosine by adenosine deaminase. columbia.edu

Structural and Mechanistic Features:

PNP is a homotrimeric enzyme with a molecular weight of approximately 32 kDa per subunit in humans. novocib.com The catalytic mechanism involves the binding of the purine nucleoside and inorganic phosphate to the active site, followed by the cleavage of the glycosidic bond. rcsb.org

Clinical Significance:

Deficiency of PNP in humans leads to a severe T-cell immunodeficiency, while B-cell function is generally unaffected. wikipedia.orgnih.gov This highlights the critical role of PNP in T-lymphocyte development and function. The absence of PNP activity results in the accumulation of its substrates, particularly deoxyguanosine, which is toxic to T-cells. wikipedia.org

Xanthine (B1682287) Oxidase

Xanthine oxidase (XO) is a complex molybdoflavoprotein that plays a critical role in the final steps of purine degradation. wikipedia.orgnih.gov It is a form of xanthine oxidoreductase, which can exist in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). wikipedia.orgnih.gov

Function and Reaction:

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid, the final product of purine catabolism in humans. wikipedia.orgdroracle.aidroracle.ai The reactions are as follows:

Hypoxanthine + H₂O + O₂ ⇌ Xanthine + H₂O₂ wikipedia.org

Xanthine + H₂O + O₂ ⇌ Uric acid + H₂O₂ wikipedia.org

During these reactions, molecular oxygen is used as the electron acceptor, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. wikipedia.orgashpublications.org

Tissue Distribution and Regulation:

Xanthine oxidase is primarily found in the liver and small intestine. droracle.aiashpublications.org Its activity can be released into the circulation under conditions of cellular stress, such as liver damage. wikipedia.org The enzyme's activity is a key target for drugs used to treat hyperuricemia and gout. droracle.ai

Clinical Significance:

The enzymatic activity of xanthine oxidase is directly linked to the production of uric acid. nih.gov Elevated levels of uric acid in the blood (hyperuricemia) can lead to the formation of urate crystals in the joints and kidneys, resulting in gout and kidney stones. droracle.aimedscape.com Inhibitors of xanthine oxidase, such as allopurinol (B61711) and febuxostat, are commonly used to reduce uric acid production in the treatment of these conditions. wikipedia.orgdroracle.ai

Deoxyribonucleoside Triphosphate Pyrophosphohydrolase

Deoxyribonucleoside triphosphate pyrophosphohydrolase, also known as ITPase, is an enzyme that plays a crucial role in "house-cleaning" by hydrolyzing non-canonical purine nucleotides. uniprot.orgnih.gov The gene encoding this enzyme in humans is ITPA. genecards.orgwikipedia.org

Function and Reaction:

The primary function of ITPase is to prevent the incorporation of non-standard purine nucleotides, such as inosine triphosphate (ITP) and deoxyinosine triphosphate (dITP), into DNA and RNA. uniprot.orgnih.gov It catalyzes the hydrolysis of these triphosphates to their corresponding monophosphates and pyrophosphate. genecards.orgwikipedia.org For example, the hydrolysis of ITP is as follows:

ITP + H₂O → IMP + PPi wikipedia.orgatamanchemicals.com

This activity is essential for maintaining the fidelity of genetic material. uniprot.org

Substrate Specificity:

ITPase exhibits broad substrate specificity, acting on ITP, dITP, and xanthosine triphosphate (XTP). uniprot.orgwikipedia.org This allows the enzyme to effectively remove various non-canonical purine nucleotides from the cellular pool.

Clinical Significance:

Deficiency in ITPase activity, due to genetic polymorphisms in the ITPA gene, can lead to an accumulation of ITP. nih.gov While often asymptomatic, ITPase deficiency has been associated with adverse drug reactions, particularly to thiopurine drugs and ribavirin, which are metabolized to ITP analogues. nih.govwikipedia.org

Table of Enzyme Characteristics

| Enzyme | Gene (Human) | EC Number | Function | Substrates | Products |

|---|---|---|---|---|---|

| AMP Deaminase | AMPD1, AMPD2, AMPD3 | 3.5.4.6 | Regulates adenine nucleotide levels; purine nucleotide cycle. nih.govontosight.ai | Adenosine monophosphate (AMP) ontosight.ai | Inosine monophosphate (IMP), Ammonia (NH₄⁺) ontosight.ai |

| Purine Nucleoside Phosphorylase | PNP | 2.4.2.1 | Purine salvage pathway; catabolism of purine nucleosides. wikipedia.orgnih.gov | Inosine, Guanosine wikipedia.org | Hypoxanthine, Guanine, Ribose-1-phosphate wikipedia.org |

| Xanthine Oxidase | XDH | 1.17.3.2 | Final steps of purine degradation. wikipedia.orgnih.gov | Hypoxanthine, Xanthine wikipedia.org | Xanthine, Uric acid, H₂O₂ wikipedia.org |

| Deoxyribonucleoside Triphosphate Pyrophosphohydrolase (ITPase) | ITPA | 3.6.1.9 | Prevents incorporation of non-canonical purines into nucleic acids. uniprot.orgnih.gov | Inosine triphosphate (ITP), Deoxyinosine triphosphate (dITP), Xanthosine triphosphate (XTP) uniprot.orgwikipedia.org | Inosine monophosphate (IMP), Pyrophosphate (PPi) wikipedia.orgatamanchemicals.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Adenosine monophosphate (AMP) |

| Adenosine triphosphate (ATP) |

| Allopurinol |

| Ammonia |

| Deoxyguanosine |

| Deoxyinosine triphosphate (dITP) |

| Febuxostat |

| Guanine |

| Guanosine |

| Guanosine monophosphate (GMP) |

| Hydrogen peroxide |

| Hypoxanthine |

| Inosine |

| Inosine monophosphate (IMP) |

| Inosine triphosphate (ITP) |

| This compound |

| Phosphate |

| Pyrophosphate |

| Ribavirin |

| Ribose-1-phosphate |

| Superoxide |

| Uric acid |

| Xanthine |

Physiological and Cellular Significance of Inosinic Acid

Central Role in Nucleotide Biosynthesis

Inosinic acid is the first nucleotide compound formed during the de novo synthesis pathway of purines, a complex process that builds the purine (B94841) ring from various small molecules. atamanchemicals.combritannica.comwikipedia.orgcolumbia.edu This pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and, through a series of enzymatic steps, culminates in the formation of IMP. wikipedia.orgcolumbia.edu From this critical juncture, the pathway bifurcates to produce the other essential purine ribonucleotides. columbia.eduatamanchemicals.com

This compound is the direct metabolic precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the two purine nucleotides that are fundamental building blocks of ribonucleic acid (RNA). wikipedia.orgcolumbia.educymitquimica.combritannica.com The conversion of IMP is a tightly regulated process involving distinct two-step pathways.

AMP Synthesis: IMP is converted to AMP in a process that requires the input of energy in the form of guanosine triphosphate (GTP). columbia.edu The first step involves the enzyme adenylosuccinate synthetase, which adds aspartate to IMP to form adenylosuccinate. columbia.edu Subsequently, adenylosuccinate lyase removes fumarate (B1241708) from adenylosuccinate to yield AMP. wikipedia.org

GMP Synthesis: The pathway to GMP begins with the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), a reaction catalyzed by the enzyme IMP dehydrogenase (IMPDH). hmdb.cawikipedia.orgwikipedia.org Following this, GMP synthase catalyzes the amination of XMP, using glutamine as the amino group donor and energy from the hydrolysis of ATP, to produce GMP. wikipedia.orgcolumbia.edu

These ribonucleotides (AMP and GMP) are the monomers used in the transcription of genetic information from DNA to RNA. For DNA synthesis, the cell first converts these ribonucleoside diphosphates (ADP and GDP) into their deoxy-forms (dADP and dGDP) through the action of the enzyme ribonucleotide reductase. britannica.com Therefore, IMP is indispensable for the synthesis of both RNA and DNA, the carriers of genetic information in all cellular life. cymitquimica.com

Table 1: Conversion of this compound to other Purine Nucleotides

| Starting Molecule | Enzyme | Product | Energy/Cofactor |

|---|---|---|---|

| This compound (IMP) | Adenylosuccinate Synthetase | Adenylosuccinate | GTP |

| Adenylosuccinate | Adenylosuccinate Lyase | Adenosine Monophosphate (AMP) | - |

| This compound (IMP) | IMP Dehydrogenase | Xanthosine Monophosphate (XMP) | NAD+ |